molecular formula C32H38N4O2 B1673070 trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide CAS No. 683746-68-1

trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide

Cat. No. B1673070
M. Wt: 510.7 g/mol
InChI Key: DSEJCLDJIFTPPH-FMIVXFBMSA-N
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Description

JNJ-5207787 is an antagonist of the neuropeptide Y (NPY) receptor Y2 that blocks peptide YY binding (IC50 = 100 nM). It displays 100-fold selectivity for Y2 over other NPY receptors and has minimal effect on a panel of 50 receptors, ion channels, and transporters, except for sodium channel 2.1 JNJ-5207787 is intraperitoneally bioavailable and brain penetrant in rats, occupying maximally 50% of Y2 receptor binding sites in the hypothalamic area.
JNJ-5207787 is a small molecule antagonist of the neuropeptide Y Y2 receptor.

Scientific Research Applications

Neuropeptide Y Y2 Receptor Antagonist

Trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide, known as JNJ-5207787, is a neuropeptide Y Y2 receptor antagonist. It has been characterized for its in vitro pharmacological properties. JNJ-5207787 inhibits the binding of peptide YY to human Y2 receptor in cells and rat hippocampus. It is highly selective, showing over 100-fold selectivity versus human Y1, Y4, and Y5 receptors. Its ability to penetrate the brain and occupy Y2 receptor bindingsites in rats after administration suggests its potential as a pharmacological tool for exploring the role of central and peripheral Y2 receptors in vivo (Bonaventure et al., 2004).

Harmonic Generation Response in Organic Solids

Research has explored the role of compounds like Trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide in noncentrosymmetric organic solids. These compounds have shown a strong second harmonic generation (SHG) response, suggesting potential applications in nonlinear optics. The presence of two chiral centers and potential hydrogen-bonding groups contributes to their successful acentric packing arrangements, which is crucial for their strong SHG response and potential ferroelectric behavior (Zhao et al., 2004).

Antimicrobial Polyacrylamides

Polycyclic chalcone-containing polyacrylamides, which include structures derived from compounds similar to Trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide, have been synthesized and shown promising antibacterial and antifungal activities. Their potential as antimicrobial agents is significant, particularly against various tested bacteria and fungi (Boopathy et al., 2017).

Synthesis in Heterocyclic Chemistry

The compound and its derivatives have also been used in the synthesis of various heterocyclic compounds. These syntheses have led to the creation of novel structures with potential biological activity, highlighting the compound's role as a versatile precursor in organic and medicinal chemistry (Panchal & Patel, 2011).

properties

IUPAC Name

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJCLDJIFTPPH-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438082
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide

CAS RN

683746-68-1
Record name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-5207787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 3
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 4
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 6
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide

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